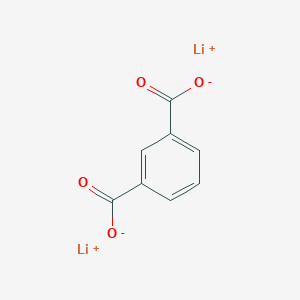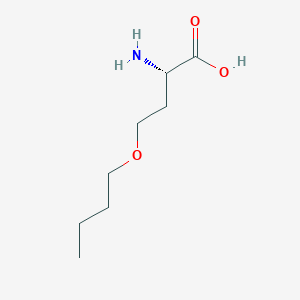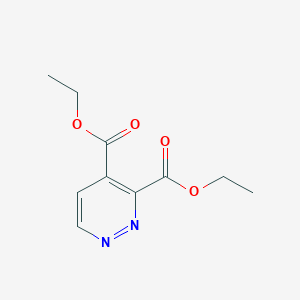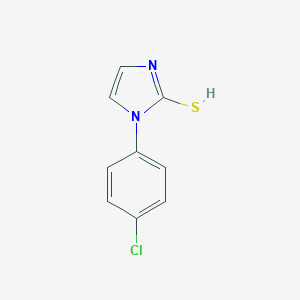
Diethyl 2-ethanethioylpropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-ethanethioylpropanedioate, also known as DEEP, is a chemical compound that has gained significant attention in the scientific community in recent years due to its potential applications in various fields. DEEP is a thioester derivative of malonic acid, and its unique chemical structure makes it a valuable tool in organic synthesis and biochemical research.
作用机制
The mechanism of action of Diethyl 2-ethanethioylpropanedioate involves its ability to act as a thioester equivalent. Diethyl 2-ethanethioylpropanedioate can undergo reactions with various nucleophiles, resulting in the formation of a new carbon-carbon bond. In the case of acetylcholinesterase inhibition, Diethyl 2-ethanethioylpropanedioate acts as a substrate for the enzyme, leading to the formation of a covalent bond between Diethyl 2-ethanethioylpropanedioate and the enzyme. This covalent bond inhibits the activity of the enzyme, leading to an increase in acetylcholine levels.
Biochemical and Physiological Effects:
Diethyl 2-ethanethioylpropanedioate has been shown to have a variety of biochemical and physiological effects. In addition to its acetylcholinesterase inhibition activity, Diethyl 2-ethanethioylpropanedioate has been shown to have antioxidant properties, which can be beneficial in the treatment of various diseases. Diethyl 2-ethanethioylpropanedioate has also been shown to have antitumor activity, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
Diethyl 2-ethanethioylpropanedioate has several advantages for use in lab experiments. Its unique chemical structure allows it to act as a thioester equivalent, making it a valuable tool in organic synthesis. Additionally, its ability to inhibit the activity of acetylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
However, there are also limitations to the use of Diethyl 2-ethanethioylpropanedioate in lab experiments. Its synthesis can be challenging, and the compound can be difficult to purify. Additionally, its potential toxicity must be taken into consideration when using it in experiments.
未来方向
There are several future directions for research involving Diethyl 2-ethanethioylpropanedioate. One potential area of research is the development of new synthetic methods for Diethyl 2-ethanethioylpropanedioate, which could make its synthesis more efficient and cost-effective. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Diethyl 2-ethanethioylpropanedioate, particularly in the context of its potential use in the treatment of Alzheimer's disease and cancer.
Conclusion:
Diethyl 2-ethanethioylpropanedioate is a valuable compound with potential applications in various fields, including organic synthesis and biochemical research. Its unique chemical structure and ability to act as a thioester equivalent make it a valuable tool in the synthesis of complex molecules. Additionally, its ability to inhibit the activity of acetylcholinesterase and its potential antioxidant and antitumor properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the potential applications of Diethyl 2-ethanethioylpropanedioate and to develop new synthetic methods for its production.
合成方法
The synthesis of Diethyl 2-ethanethioylpropanedioate involves the reaction of ethyl 2-chloropropionate with sodium ethanethiolate, followed by the addition of diethyl malonate. This reaction results in the formation of Diethyl 2-ethanethioylpropanedioate, which can be purified through recrystallization.
科学研究应用
Diethyl 2-ethanethioylpropanedioate has been extensively studied for its potential applications in organic synthesis, particularly in the synthesis of complex molecules. Due to its ability to act as a thioester equivalent, Diethyl 2-ethanethioylpropanedioate can be used in a variety of reactions, including Michael additions, aldol reactions, and acylations.
In addition to its applications in organic synthesis, Diethyl 2-ethanethioylpropanedioate has also been studied for its potential use in biochemical research. Diethyl 2-ethanethioylpropanedioate has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have potential therapeutic applications in the treatment of Alzheimer's disease.
属性
CAS 编号 |
18457-90-4 |
|---|---|
产品名称 |
Diethyl 2-ethanethioylpropanedioate |
分子式 |
C9H14O4S |
分子量 |
218.27 g/mol |
IUPAC 名称 |
diethyl 2-ethanethioylpropanedioate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-8(10)7(6(3)14)9(11)13-5-2/h7H,4-5H2,1-3H3 |
InChI 键 |
CXSRMOTUOPIKNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
规范 SMILES |
CCOC(=O)C(C(=S)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




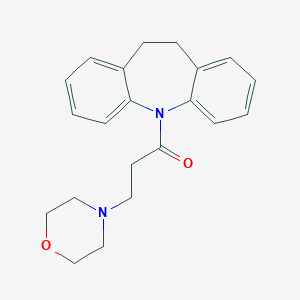
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)


